Acidi alogenobenzoidici e derivati

Halobenzoic Acids and Derivatives are a class of organic compounds that feature one or more halogen atoms (such as chlorine, bromine, or fluorine) directly bonded to the benzene ring. These functionalized molecules exhibit a wide range of structural variations depending on the position and number of halogen substituents, leading to diverse chemical properties and potential applications.

Halobenzoic acids are often characterized by their enhanced reactivity due to the presence of the carboxylic acid group (-COOH) attached to the aromatic ring. The introduction of halogens can significantly influence the acidity, solubility, and biological activity of these compounds compared to their non-halogenated counterparts. These derivatives play crucial roles in various fields such as pharmaceuticals, agrochemicals, dyes, and materials science.

In pharmaceutical research, halobenzoic acids are explored for their potential as anti-inflammatory agents, antiviral drugs, and cancer treatments due to their ability to modulate protein-protein interactions. In agriculture, they can serve as herbicides or fungicides by altering the plant growth cycle or disrupting fungal cell membranes. Additionally, these compounds find applications in dye synthesis where their chromophore properties enable specific coloration profiles, and in materials science for their unique thermal and optical properties.

Overall, halobenzoic acids and derivatives represent versatile building blocks in organic chemistry with promising prospects across multiple industries.

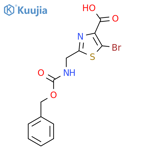

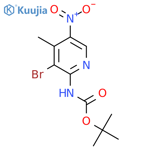

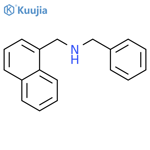

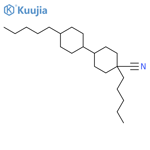

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

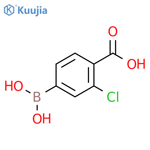

|

3-chloro-4-carboxyphenylboronic acid | 136496-72-5 | C7H6BClO4 |

|

2,5-Dichlorobenzamide | 5980-26-7 | C7H5Cl2NO |

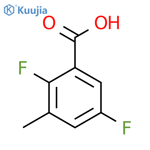

|

2,5-Difluoro-3-methylbenzoic acid | 1003710-01-7 | C8H6F2O2 |

|

4-Bromo-3-methyl-benzoic Acid Hydrazide | 148672-43-9 | C8H9BrN2O |

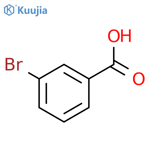

|

3-Bromobenzoic acid | 585-76-2 | C7H5BrO2 |

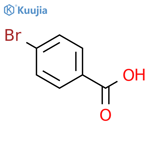

|

4-Bromobenzoic acid | 586-76-5 | C7H5BrO2 |

|

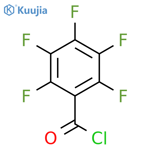

Pentafluorobenzoyl chloride | 2251-50-5 | C7ClF5O |

|

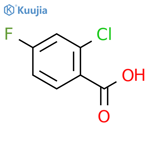

2-Chloro-4-fluorobenzoic acid | 2252-51-9 | C7H4ClFO2 |

|

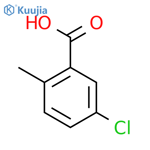

5-Chloro-2-methylbenzoic acid | 7499-06-1 | C8H7ClO2 |

|

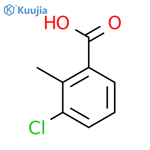

3-Chloro-2-methylbenzoic acid | 7499-08-3 | C8H7ClO2 |

Letteratura correlata

-

1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024

-

4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161

Fornitori consigliati

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati